N,N'-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
Description
N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide): is a chemical compound with the molecular formula C32H60N2O4 It is known for its complex structure, which includes multiple functional groups such as amides and ethers
Properties
CAS No. |
61796-73-4 |
|---|---|
Molecular Formula |
C32H60N2O4 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
N-[3-[4-[3-(undec-10-enoylamino)propoxy]butoxy]propyl]undec-10-enamide |
InChI |
InChI=1S/C32H60N2O4/c1-3-5-7-9-11-13-15-17-23-31(35)33-25-21-29-37-27-19-20-28-38-30-22-26-34-32(36)24-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-30H2,(H,33,35)(H,34,36) |
InChI Key |
YVOZKEKAOKRNEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCCOCCCCOCCCNC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) typically involves the reaction of butane-1,4-diol with 3-chloropropanol to form an intermediate. This intermediate is then reacted with undec-10-enoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
- N,N’-[Decane-1,10-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
- N,N’-[Hexane-1,6-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
Uniqueness
N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential for various applications make it a compound of significant interest in research and industry.
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